1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a chemical compound with significant interest in both synthetic organic chemistry and medicinal research. It is characterized by its unique structure, which includes a piperidine ring and a methylphenyl group. This compound is often explored for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound can be synthesized from readily available starting materials, such as 4-piperidone and 3-methylbenzylamine, using various reaction conditions. The synthesis typically involves reduction processes to yield the desired amine product.
The synthesis of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine typically involves the following steps:
The synthesis can be optimized for industrial applications by employing continuous flow reactors, which enhance yield and purity while minimizing reaction times.
The molecular structure of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine features a piperidine ring substituted with a methyl group and a methylphenyl group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.34 g/mol |
IUPAC Name | 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine |
InChI Key | FBLDNJMXNBXXPJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)CNC2CCN(CC2)C |
This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine can undergo several types of reactions:
Common reagents used in these reactions include:
The mechanism of action of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine involves its binding to specific receptors and enzymes within biological systems. This binding modulates their activity, potentially leading to various therapeutic effects. The exact pathways depend on the biological context and targets involved in the study .
The physical properties of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine include:
Key chemical properties include:
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine has several significant applications:
This compound's diverse applications highlight its importance in both scientific research and industrial contexts, emphasizing the ongoing need for detailed studies into its properties and interactions.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: